molecular formula C21H21FN2O2S B11350735 2-(2-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide

2-(2-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide

Cat. No.: B11350735
M. Wt: 384.5 g/mol
InChI Key: OLZDCTSYYNUROI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group, a thiazole ring, and a butanamide backbone, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the thiazole ring and then attach it to the butanamide backbone. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

2-(2-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-fluorophenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide stands out due to its unique combination of functional groups and structural features. This uniqueness makes it a valuable compound for specialized research and industrial applications.

Properties

Molecular Formula

C21H21FN2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]butanamide

InChI

InChI=1S/C21H21FN2O2S/c1-3-18(26-19-7-5-4-6-17(19)22)20(25)23-12-16-13-27-21(24-16)15-10-8-14(2)9-11-15/h4-11,13,18H,3,12H2,1-2H3,(H,23,25)

InChI Key

OLZDCTSYYNUROI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)C)OC3=CC=CC=C3F

Origin of Product

United States

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